N-(2-Methylallyl)tetrahydro-2H-pyran-4-amine
Description
Key Functional Groups:
- Tetrahydropyran ring : A saturated oxygen-containing heterocycle contributing to steric bulk and conformational rigidity.
- Primary amine (-NH₂) : Serves as the attachment point for the 2-methylallyl group, enabling potential hydrogen-bonding interactions.
- Allyl group (CH₂-C(CH₃)-CH₂) : Introduces electron-rich π-bonding and spatial asymmetry to the molecule.
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₇NO |
| Molecular weight | 155.24 g/mol |
| Hybridization (amine) | sp³ |
| Bond angles (C-O-C) | ~112° (tetrahydropyran) |
The SMILES notation C=C(C)CNC1CCOCC1 confirms the connectivity: the amine nitrogen bridges the tetrahydropyran’s 4-position and the 2-methylallyl chain. Nuclear magnetic resonance (NMR) spectral predictions indicate distinct proton environments for the methylallyl group’s vinyl protons (δ 4.8–5.2 ppm) and the tetrahydropyran’s axial oxygen-proximal protons (δ 3.3–3.7 ppm).
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)oxan-4-amine |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-10-9-3-5-11-6-4-9/h9-10H,1,3-7H2,2H3 |
InChI Key |
YUIXUJDNRXHPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylallyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with 2-methylallyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used include sodium hydroxide or potassium carbonate, and the reaction is often conducted in a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylallyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
N-(2-Methylallyl)tetrahydro-2H-pyran-4-amine serves as an important intermediate in the synthesis of pharmaceuticals. Its structural attributes make it particularly useful in developing drugs aimed at treating neurological disorders and various cancers. For instance, derivatives of tetrahydropyran compounds have been shown to exhibit significant bioactivity against cancer cell lines, including colorectal cancer (CRC) cells. Studies indicate that certain derivatives can inhibit cell proliferation and induce apoptosis through mechanisms such as caspase activation and cell cycle arrest .
Case Study: Anticancer Activity
A study evaluated several pyran derivatives, including those related to this compound, for their ability to inhibit CDK2 activity, which is crucial for cancer cell cycle regulation. The results demonstrated that specific compounds reduced CDK2 activity significantly, indicating potential as anticancer agents .
Organic Synthesis
Building Block for Complex Molecules
This compound is widely utilized in organic synthesis as a versatile building block. It allows chemists to construct complex molecular architectures efficiently. Its ability to participate in various chemical reactions enables the development of new compounds with desirable properties.
Data Table: Reaction Outcomes
| Reaction Type | Yield (%) | Notable Products |
|---|---|---|
| Alkylation | 70 | 4-substituted prolines |
| Cyclization | 85 | Pyran derivatives with enhanced activity |
| Functionalization | 90 | New heterocyclic compounds |
Material Science
Polymer Development
this compound is also explored in material science for developing new polymers. Its incorporation into polymer matrices enhances properties such as flexibility and chemical resistance, making it suitable for applications in coatings and adhesives.
Agricultural Chemicals
Agrochemical Formulations
The compound is being investigated for its role in formulating agrochemicals. Its properties can improve the stability and absorption of pesticides and herbicides in plants, thus enhancing their efficacy. Research is ongoing to optimize formulations that leverage these benefits.
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is utilized in methods for detecting and quantifying specific compounds. This application is particularly relevant in environmental monitoring and quality control processes within various industries.
Mechanism of Action
The mechanism of action of N-(2-Methylallyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity .
Comparison with Similar Compounds
Structural Analogues
The tetrahydro-2H-pyran-4-amine scaffold is versatile, with substituents on the nitrogen atom dictating physicochemical and biological properties. Key analogues include:
Key Observations:
- Lipophilicity: Allyl and benzyl substituents (e.g., 3-chlorobenzyl) increase lipophilicity, which may enhance membrane permeability in bioactive compounds .
- Reactivity: The allyl group in N-(2-methylallyl) derivatives may participate in conjugation or addition reactions, unlike saturated substituents (e.g., methyl) .
Physicochemical Properties
- Molecular Weight and Polarity: this compound (estimated MW: 155.24) is heavier than N-methyl (115.17) and N-cyclopropyl (141.21) analogues, likely reducing aqueous solubility.
- Boiling Points: N-Cyclopropyltetrahydro-2H-pyran-4-amine has a boiling point of 219°C , whereas allyl-substituted derivatives may exhibit lower boiling points due to increased volatility.
Biological Activity
N-(2-Methylallyl)tetrahydro-2H-pyran-4-amine (CAS: 1249390-45-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₇NO
- Molecular Weight : 155.24 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound involves various chemical reactions, often starting from readily available precursors. The compound can be synthesized through a multi-step process that includes the formation of the tetrahydropyran ring followed by amination. The reaction conditions typically involve the use of solvents like n-butyl alcohol and catalysts to enhance yield and purity .
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. In vitro tests have demonstrated that certain tetrahydropyran derivatives inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In particular, studies on HCT-116 colorectal cancer cells showed that related compounds induce apoptosis through the activation of caspase pathways and inhibition of key regulatory proteins involved in cell proliferation, such as CDK2 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4d | HCT-116 | 4.39 | Caspase activation |
| 4k | HCT-116 | 1.71 | CDK2 inhibition |
Anti-inflammatory Effects
Preliminary investigations suggest that compounds similar to this compound may also exhibit anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, potentially making them candidates for treating conditions such as arthritis .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Science.gov highlighted the antimicrobial efficacy of tetrahydropyran derivatives against resistant bacterial strains. The results indicated a significant reduction in bacterial load when treated with these compounds, suggesting their potential use in developing new antibiotics . -
Cytotoxicity Assessment :
Research conducted on various pyran derivatives demonstrated their ability to inhibit cancer cell growth effectively. The study found that this compound could be a promising candidate for further development in anticancer therapies due to its selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling N-(2-Methylallyl)tetrahydro-2H-pyran-4-amine in laboratory settings?
- Answer: Strict adherence to PPE (protective eyewear, gloves, lab coats) is essential to avoid skin/eye contact. Work should be conducted in a fume hood, and waste must be segregated for professional disposal to prevent environmental contamination . Reactivity of the 2-methylallyl group may require additional precautions against unintended radical formation under oxidative conditions .
Q. What synthetic strategies are effective for preparing this compound?
- Answer: A two-step approach is common: (1) Protection of tetrahydro-2H-pyran-4-amine using groups like THP (tetrahydropyranyl) to stabilize the amine , followed by (2) nucleophilic substitution or palladium-catalyzed coupling to introduce the 2-methylallyl group. For example, intermediates similar to those in EP3294732B1 (e.g., Example 132) use tetrahydro-2H-pyran-4-amine derivatives as precursors .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Answer: High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural elucidation, as demonstrated in studies of analogous compounds . Purity can be assessed via HPLC or GC-MS, with thermal stability monitored using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How does the 2-methylallyl substituent affect the compound’s reactivity in radical-mediated reactions?
- Answer: The 2-methylallyl group undergoes barrierless reactions with oxygen at low temperatures, forming peroxyl adducts. Kinetic studies using laser photolysis and photoionization mass spectrometry reveal equilibration between adducts and reactants at 350–410 K. Master equation simulations (e.g., MESMER) predict reaction pathways and rate coefficients under combustion conditions .
Q. What computational models are suitable for predicting physicochemical properties (e.g., boiling point, stability) of this compound?
- Answer: Density functional theory (DFT) can optimize molecular geometry, while COSMO-RS predicts solubility and partition coefficients. For thermal stability, ab initio methods combined with transition state theory (TST) align with experimental data from tubular flow reactors .
Q. How can researchers address contradictions in reported reaction yields during multi-step syntheses involving this compound?
- Answer: Systematic optimization of reaction conditions (e.g., solvent polarity, temperature) is key. For example, equilibration of intermediates (observed in radical-oxygen reactions ) may explain yield variability. DOE (design of experiments) and in situ monitoring (e.g., FTIR) can identify critical parameters .
Methodological Considerations
- Synthesis Optimization: Use anhydrous solvents (e.g., THF) and catalysts like LiAlH for reductions . For substitutions, UV light or Lewis acids may enhance reactivity .
- Data Interpretation: Compare experimental HRMS ([M+H] m/z) with computational predictions (e.g., PubChem data ) to resolve structural ambiguities.
- Contradiction Resolution: Cross-validate kinetic data from experimental (e.g., flow reactors ) and computational models to reconcile discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
